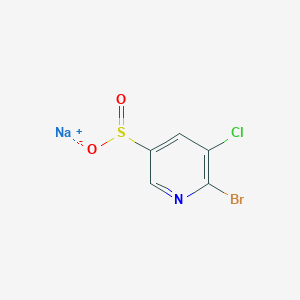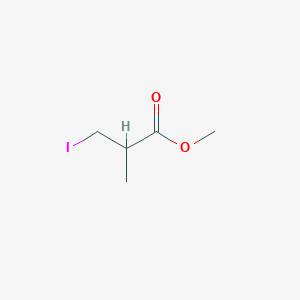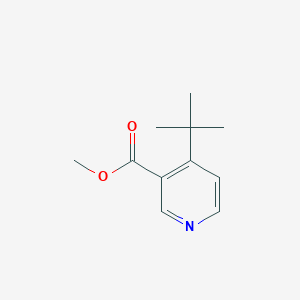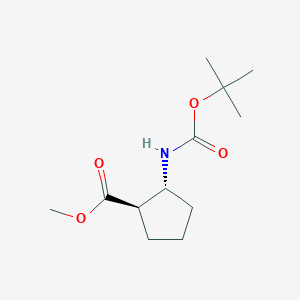
Methyl (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes functionalization to introduce the necessary functional groups.
Amino Group Introduction: The amino group is introduced through a series of reactions, such as amination or reductive amination.
tert-Butoxycarbonyl Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the Boc-protected amine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient, versatile, and sustainable approach compared to traditional batch processes .
化学反应分析
Types of Reactions
Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate can undergo several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or Boc group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Deprotection: Commonly achieved using trifluoroacetic acid or hydrochloric acid in an organic solvent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and methanol.
Deprotection: Produces the free amine and carbon dioxide.
Substitution: Results in the formation of new derivatives with different functional groups.
科学研究应用
Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Serves as a precursor in the development of drugs targeting various diseases, such as cancer and infectious diseases.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate depends on its specific application. In general, the compound acts as a protected intermediate, allowing for selective reactions to occur without interference from the amino group. The Boc protecting group stabilizes the molecule and prevents unwanted side reactions, facilitating the synthesis of target compounds.
相似化合物的比较
Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate can be compared with other Boc-protected amino acid derivatives, such as:
Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
The uniqueness of Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate lies in its specific ring size and stereochemistry, which can influence its reactivity and the types of reactions it undergoes.
属性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9-/m1/s1 |
InChI 键 |
LVSNFSRSQZFNPY-RKDXNWHRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCCC1C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


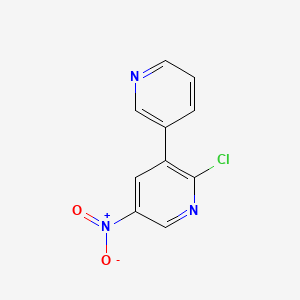
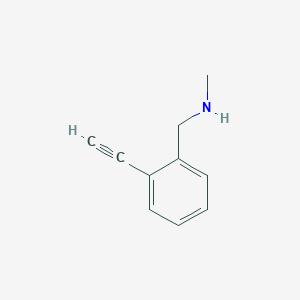
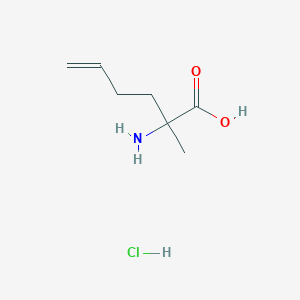
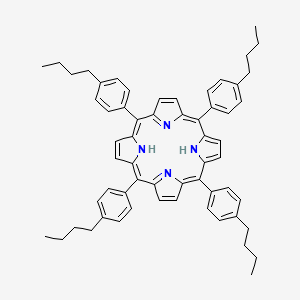
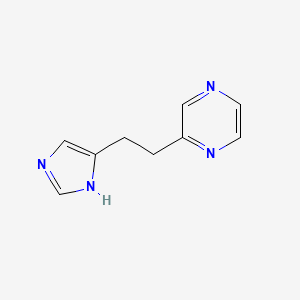
![5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B15247399.png)
![2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B15247405.png)

